molecular formula C23H20FN3OS B2823065 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 688355-47-7

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Número de catálogo: B2823065
Número CAS: 688355-47-7
Peso molecular: 405.49
Clave InChI: IJWXNKBQTABQAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[(2-Fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a sulfanyl group at the 2-position and a substituted benzylamine at the 4-position. The quinazoline core is a privileged scaffold in medicinal chemistry, often associated with biological activities such as kinase inhibition, apoptosis induction, and anticancer effects . This compound’s structure aligns with derivatives explored for targeting tubulin polymerization or apoptosis pathways, though its specific pharmacological profile requires further validation .

Propiedades

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS/c1-28-18-12-10-16(11-13-18)14-25-22-19-7-3-5-9-21(19)26-23(27-22)29-15-17-6-2-4-8-20(17)24/h2-13H,14-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXNKBQTABQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Key Observations :

  • Lipophilicity : The target compound’s logP (~5.2) is higher than derivatives like 6h (logP 3.5), likely due to the 2-fluorobenzylsulfanyl group, which may enhance blood-brain barrier penetration .
  • Substituent Impact : Replacement of the 2-chloro group (as in 2b) with sulfanyl (target compound) or methyl (6h) alters activity profiles. Chloro and methyl groups are associated with apoptosis induction, while sulfanyl groups may influence tubulin binding .

Apoptosis Induction

  • N-Methyl Substitution : Derivatives like 6h and 2b require a methyl group on the nitrogen linker for potent apoptosis induction (EC50 = 2 nM). The target compound lacks this methyl group, which may reduce activity unless compensated by other substituents .
  • 2-Position Modifications: Chloro (2b) and methyl (6h) at the 2-position are optimal for apoptosis.

Anticancer Efficacy

  • MX-1 Breast Cancer Model : Compound 6h demonstrated high in vivo efficacy, attributed to its balance of lipophilicity and BBB penetration. The target compound’s higher logP may similarly enhance tumor uptake .
  • Multidrug Resistance (MDR) : Derivatives with bulky 4-position substituents (e.g., bis(4-methoxyphenyl)methyl in 7a) show MDR-overcoming activity. The target compound’s 4-methoxybenzyl group is less complex but may retain partial efficacy .

Actividad Biológica

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a novel compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization of anthranilic acid derivatives.
  • Introduction of Substituents : The fluorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.
  • Final Assembly : The compound is completed through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine. Research indicates that compounds in this class can act as multi-targeted kinase inhibitors.

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), MDA-MB-231 (breast), and HeLa (cervical) cells. The most active derivatives have been shown to arrest the cell cycle at the S phase and induce apoptosis through upregulation of pro-apoptotic genes like caspase-3 and caspase-9, while downregulating the anti-apoptotic gene Bcl-2 .

The mechanism by which this compound exerts its biological effects involves:

  • Kinase Inhibition : It has been identified as an inhibitor of multiple protein kinases, including EGFR, HER2, and VEGFR2. The binding affinity to these targets suggests a competitive inhibition mechanism similar to established kinase inhibitors .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG21.5Induces apoptosis via caspase activation
MCF-71.8Cell cycle arrest at S phase
MDA-MB-2312.0Upregulation of pro-apoptotic genes
HeLa1.6Inhibition of protein kinases

Case Studies

  • Multi-Kinase Inhibitor Study : A study evaluated a series of quinazoline derivatives for their ability to inhibit protein kinases involved in cancer progression. The results showed that the most active compound significantly inhibited EGFR and VEGFR2 with IC50 values in the nanomolar range .
  • Apoptosis Induction : Another investigation focused on the apoptotic effects of quinazoline derivatives, revealing that treatment with 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine resulted in increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.